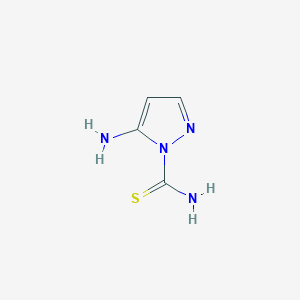

5-Amino-1-thiocarbamoylpyrazole

描述

BenchChem offers high-quality 5-Amino-1-thiocarbamoylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-thiocarbamoylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C4H6N4S |

|---|---|

分子量 |

142.19 g/mol |

IUPAC 名称 |

5-aminopyrazole-1-carbothioamide |

InChI |

InChI=1S/C4H6N4S/c5-3-1-2-7-8(3)4(6)9/h1-2H,5H2,(H2,6,9) |

InChI 键 |

AVKQHIWHJVVRIX-UHFFFAOYSA-N |

规范 SMILES |

C1=C(N(N=C1)C(=S)N)N |

产品来源 |

United States |

科学研究应用

Medicinal Applications

Anticancer Activity

5-Amino-1-thiocarbamoylpyrazole derivatives have been explored for their potential anticancer properties. Studies have demonstrated that certain pyrazole derivatives exhibit potent inhibition against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). For instance, compounds such as 5-amino-1-cyanoacetyl-3-(p-chlorophenyl)-pyrazole have shown significant growth inhibition in these cell lines, indicating their potential as anticancer agents .

Antiviral and Antimicrobial Properties

Research has indicated that 5-amino-1-thiocarbamoylpyrazole exhibits antiviral activity against herpes simplex virus type 1 and human cytomegalovirus. Additionally, it has shown antimicrobial effects, suggesting its utility in treating infections caused by various pathogens . The synthesis of pyrazolo[3,4-d]pyrimidines from 5-amino-pyrazole derivatives has also been linked to broad biological activities, including antifungal and antibacterial properties .

Neuropharmacological Effects

Some derivatives of 5-amino-1-thiocarbamoylpyrazole have been studied for their neuropharmacological effects. Compounds derived from this moiety have been evaluated for anticonvulsant activity, showcasing their potential in the treatment of neurological disorders .

Agricultural Applications

Pesticidal and Fungicidal Properties

5-Amino-1-thiocarbamoylpyrazole has been investigated for its application in agriculture as a pesticide and fungicide. Research indicates that acylated derivatives of this compound can be effective in protecting crops from pests and fungal infections. These compounds are integrated into formulations aimed at enhancing agricultural productivity while minimizing the impact on non-target species .

Synthesis and Mechanism of Action

The synthesis of 5-amino-1-thiocarbamoylpyrazole involves various chemical reactions that facilitate the formation of the pyrazole ring. The compound demonstrates significant reactivity towards electrophilic and nucleophilic agents, which allows for the creation of diverse derivatives with tailored biological activities . Understanding these mechanisms is crucial for optimizing the efficacy of this compound in therapeutic and agricultural applications.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a novel derivative of 5-amino-1-thiocarbamoylpyrazole against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed with standard chemotherapeutics. This case underscores the potential of this compound as a lead structure for developing new anticancer drugs.

Case Study 2: Agricultural Application

In another study, formulations containing acylated 5-amino-1-thiocarbamoylpyrazole were tested in field trials against common agricultural pests. The results showed a marked reduction in pest populations compared to untreated controls, demonstrating the effectiveness of this compound as an eco-friendly alternative to conventional pesticides.

准备方法

Table 1: Microwave-Assisted Synthesis of Thiocarbamoylpyrazoles

| Compound | R₁ | R₂ | Yield (%) |

|---|---|---|---|

| 2a | 4-ClC₆H₄ | C₆H₅ | 85 |

| 2b | 4-OCH₃C₆H₄ | 4-ClC₆H₄ | 92 |

| 2c | 4-NO₂C₆H₄ | C₆H₅ | 78 |

The microwave method eliminates side products common in conventional heating, as evidenced by HPLC purity >95%. Solvent screening identified ethanol as optimal due to its dielectric properties and environmental compatibility.

Traditional Condensation and Nucleophilic Substitution

Classical condensation routes remain relevant for large-scale production. 5-Aminopyrazole precursors are treated with thiocarbamoylating agents such as phenyl isothiocyanate or ammonium thiocyanate in refluxing acetic acid. For instance, ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate (3 ) was synthesized via condensation of hydrazine derivatives with ethyl (ethoxymethylene) cyanoacetate. Subsequent thiocarbamoylation with thiourea in alkaline media furnished the target compound in 68% yield.

Nucleophilic substitution on halogenated pyrazoles offers another route. Reaction of 5-amino-1-chloropyrazole with potassium thiocyanate in DMSO at 120°C introduces the thiocarbamoyl group, albeit with moderate yields (50–60%) due to competing hydrolysis.

Multicomponent Reactions for Thiocarbamoylpyrazole Derivatives

Multicomponent reactions (MCRs) provide efficient access to structurally diverse derivatives. A three-component reaction of 5-aminopyrazole, aldehydes, and cyclic ketones in acetic acid yields pyrazolo[3,4-b]pyridines with thiocarbamoyl substituents. For example, combining 5-amino-3-hydroxypyrazole (82 ), salicylaldehyde (83 ), and acetylacetic ester (81 ) in acetic acid/piperidine produced fused pyrazolo-pyridines (84 ) in 75–80% yields.

Table 2: Representative MCR-Derived Thiocarbamoylpyrazoles

| Entry | Aldehyde | Ketone | Yield (%) |

|---|---|---|---|

| 1 | 4-NO₂C₆H₄CHO | Cyclohexanone | 78 |

| 2 | 4-ClC₆H₄CHO | Acetylacetone | 82 |

| 3 | C₆H₅CHO | Dimedone | 75 |

MCRs benefit from atom economy and operational simplicity but require precise stoichiometric control to avoid regioisomer formation.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 5-Amino-1-Thiocarbamoylpyrazole Synthesis

Solid-phase and microwave methods excel in efficiency and purity, whereas traditional routes prioritize scalability. MCRs offer diversity but face challenges in regioselectivity .

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for 5-amino-1-thiocarbamoylpyrazole to ensure stability in laboratory settings?

- Methodological Answer : Store the compound in a cool, dry environment (≤25°C) away from light and moisture. Use airtight containers to prevent oxidation or hydrolysis, as thiocarbamoyl groups are sensitive to humidity. For analogs like 3-amino-5-phenylpyrazole, TCI America recommends similar storage protocols to preserve purity . Monitor degradation via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect impurities.

Q. How can researchers verify the purity of synthesized 5-amino-1-thiocarbamoylpyrazole?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C): Confirm structural integrity by matching peaks to predicted shifts (e.g., NH₂ at δ 5.5–6.0 ppm; thiocarbamoyl S-C=NH at δ 165–170 ppm in ¹³C).

- HPLC : Use a UV detector (λ = 254 nm) to quantify purity. For pyrazole derivatives like 5-amino-1,3-dimethyl-1H-pyrazole, Thermo Scientific reports ≥98% purity via reverse-phase chromatography .

- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values.

Q. What synthetic routes are feasible for 5-amino-1-thiocarbamoylpyrazole?

- Methodological Answer : Two common approaches:

- Cyclocondensation : React thiocarbamide with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH, reflux). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Post-functionalization : Modify pre-synthesized pyrazole cores. For example, Kanto Reagents’ 3-amino-5-methylpyrazole is synthesized via nitration followed by reduction . Adapt this by introducing thiocarbamoyl groups via nucleophilic substitution (e.g., CS₂/NH₃ in DMF).

Advanced Research Questions

Q. How can contradictory spectral data for 5-amino-1-thiocarbamoylpyrazole derivatives be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, the thiocarbamoyl group may exhibit thione-thiol tautomerism, altering NMR/IR profiles.

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to freeze tautomeric equilibria.

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

- X-ray Crystallography : Resolve ambiguity by determining solid-state structures, as done for analogs like 4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole .

Q. What strategies optimize the reaction yield of 5-amino-1-thiocarbamoylpyrazole in scalable synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading). For pyrazole synthesis, Kanto Reagents achieved higher yields using polar aprotic solvents (e.g., DMF) at 80–100°C .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield, as demonstrated for ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole .

- In Situ Monitoring : Use FTIR to track thiocarbamoyl group formation (C=S stretch at ~1250 cm⁻¹).

Q. How do electronic effects of substituents influence the reactivity of 5-amino-1-thiocarbamoylpyrazole in coordination chemistry?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Enhance metal-binding affinity via increased thiocarbamoyl Lewis basicity. Compare with fluorophenyl-substituted pyrazoles, where EWGs stabilize metal complexes (e.g., Cu²⁺) .

- Spectroscopic Titration : Conduct UV-Vis titrations with metal salts (e.g., Ni(NO₃)₂) to determine binding constants.

- Cyclic Voltammetry : Assess redox behavior; thiocarbamoyl groups often shift reduction potentials by 0.1–0.3 V vs. Ag/AgCl .

Safety and Compliance

Q. What safety protocols are critical when handling 5-amino-1-thiocarbamoylpyrazole in a laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification steps.

- Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid aqueous solutions to prevent hydrolysis to toxic H₂S .

- Waste Disposal : Follow institutional guidelines for sulfur-containing compounds. Incinerate at >800°C with alkaline scrubbers to neutralize SO₂ emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。